molecular formula C6H11NO3 B3285531 3-Hydroxypiperidine-3-carboxylic acid CAS No. 80546-90-3

3-Hydroxypiperidine-3-carboxylic acid

Cat. No.: B3285531
CAS No.: 80546-90-3
M. Wt: 145.16 g/mol
InChI Key: PEGNTNPGJKQIGM-UHFFFAOYSA-N
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Description

3-Hydroxypiperidine-3-carboxylic acid is a chemical compound with the molecular formula C6H11NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypiperidine-3-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective multistage synthesis, including key steps such as azide reductive cyclization of aldehyde . Another method involves the bioreduction of N-Boc-3-piperidone using a thermostable aldo-keto reductase, which offers high enantioselectivity and efficiency .

Industrial Production Methods: Industrial production methods for this compound often involve chemical synthesis techniques that ensure high yield and purity. These methods may include the use of noble metal catalysts and optimized reaction conditions to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure optimal yields .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylic acid group may produce primary alcohols .

Scientific Research Applications

3-Hydroxypiperidine-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of various complex molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate for biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups play a crucial role in binding to enzymes and receptors, modulating their activity. This compound can act as an inhibitor or activator of various biochemical pathways, depending on its specific structure and functional groups .

Comparison with Similar Compounds

    3-Hydroxypyridine: A similar compound with a hydroxyl group attached to a pyridine ring.

    3-Hydroxypiperidine: A related compound with a hydroxyl group attached to a piperidine ring.

Uniqueness: 3-Hydroxypiperidine-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxyl functional groups on the piperidine ring.

Properties

IUPAC Name

3-hydroxypiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-5(9)6(10)2-1-3-7-4-6/h7,10H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEGNTNPGJKQIGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxypiperidine-3-carboxylic acid
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3-Hydroxypiperidine-3-carboxylic acid
Reactant of Route 4
3-Hydroxypiperidine-3-carboxylic acid
Reactant of Route 5
3-Hydroxypiperidine-3-carboxylic acid
Reactant of Route 6
3-Hydroxypiperidine-3-carboxylic acid

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